

comparative toxicology of fluindapyr and fluxapyroxad

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A Comparative Toxicological Profile of Fluindapyr and Fluxapyroxad: A Guide for Researchers

This guide provides a comprehensive comparison of the toxicological profiles of two succinate dehydrogenase inhibitor (SDHI) fungicides, **fluindapyr** and fluxapyroxad. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative safety and biological effects. All data is sourced from publicly available regulatory assessments and scientific literature.

Executive Summary

Both **fluindapyr** and fluxapyroxad are broad-spectrum fungicides that function by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, thereby disrupting fungal respiration. While they share a common mode of action, their toxicological profiles exhibit notable differences in target organs and potency across various endpoints. This guide summarizes their acute, chronic, reproductive, developmental, and ecotoxicological effects, supported by quantitative data and detailed experimental protocols.

Comparative Toxicology Data

The following tables provide a quantitative comparison of the toxicological endpoints for **fluindapyr** and fluxapyroxad.

Table 1: Acute Toxicity



Endpoint	Fluindapyr	Fluxapyroxad
Oral LD50 (rat)	>2000 mg/kg bw	>2000 mg/kg bw[1][2]
Dermal LD50 (rat)	>2000 mg/kg bw	>2000 mg/kg bw[1][2]
Inhalation LC50 (rat, 4-hr)	>5.1 mg/L	>5.1 mg/L[1][2]
Skin Irritation (rabbit)	Not an irritant	Slightly irritating[1]
Eye Irritation (rabbit)	Not an irritant	Not an irritant[1]
Dermal Sensitization	Moderate sensitizer	Not a sensitizer[1]

Table 2: Chronic Toxicity and Carcinogenicity

Endpoint	Fluindapyr	Fluxapyroxad
Primary Target Organs	Liver (dog), Thyroid	Liver, Thyroid (rat)[3][4]
Chronic NOAEL (dog)	8 mg/kg/day (1-year)[5]	Not specified
Chronic NOAEL (rat)	>330 mg/kg/day	2.1 mg/kg/day (2-year)[6][7]
Carcinogenicity Classification	"Not likely to be carcinogenic to humans"[5]	"Not likely to be carcinogenic to humans"[4]

Table 3: Reproductive and Developmental Toxicity

Endpoint	Fluindapyr	Fluxapyroxad
Reproductive Toxicity NOAEL (rat)	30 mg/kg/day	300 mg/kg/day (highest dose tested)[6]
Developmental Toxicity NOAEL (rat)	1000 mg/kg/day (limit dose)[8]	1000 mg/kg/day (highest dose tested)[6]
Developmental Toxicity NOAEL (rabbit)	1000 mg/kg/day (limit dose)[8]	25 mg/kg/day[6]
Evidence of Increased Susceptibility	No	No



Table 4: Ecotoxicity

Endpoint	Fluindapyr	Fluxapyroxad
Fish (Acute LC50)	Highly toxic	0.145 mg/L (96-hr)[2]
Aquatic Invertebrates (Acute EC50)	Highly toxic	2.55 mg/L (48-hr, Daphnia magna)[2]
Aquatic Plants (EC50)	Minimal toxic effects	0.370 mg/L (72-hr, Algae)[2]
Honeybee (Acute Contact LD50)	Practically non-toxic	>100 μ g/bee [9]
Honeybee (Acute Oral LD50)	Practically non-toxic	>100 µ g/bee [9]
Earthworm (Reproduction)	Effects at ≥ 1 mg/kg[6]	Effects observed[10]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted according to standardized international guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experimental protocols.

Acute Toxicity Studies

Oral (OECD 401/420/423), Dermal (OECD 402), and Inhalation (OECD 403): These studies aim to determine the median lethal dose (LD₅₀) or concentration (LC₅₀) of a substance.[3][8] [9] Typically, the test substance is administered in graduated doses to groups of rodents (usually rats). For oral and dermal studies, a single dose is administered, and for inhalation studies, exposure is for a defined period (usually 4 hours).[3][8][9] Animals are observed for a period of 14 days for signs of toxicity and mortality.[9]

Chronic Toxicity and Carcinogenicity Studies (OECD 451/452)

These long-term studies, typically lasting 12-24 months in rodents, are designed to identify
the potential of a substance to cause cancer and other chronic health effects.[7][11][12] The
test substance is administered daily to several groups of animals at different dose levels.[12]



Endpoints include clinical observations, body weight changes, hematology, clinical chemistry, and comprehensive histopathological examination of tissues and organs.[12]

Reproductive and Developmental Toxicity Studies

- Two-Generation Reproduction Toxicity (OECD 416): This study evaluates the effects of a
 substance on reproductive performance and offspring development over two generations of
 animals. The substance is administered to parental animals before mating, during gestation,
 and through lactation.
- Prenatal Developmental Toxicity (OECD 414): Pregnant animals (typically rats and rabbits)
 are administered the test substance during the period of organogenesis.[13] The dams are
 examined for signs of toxicity, and the fetuses are evaluated for developmental
 abnormalities, growth retardation, and survival.[13]

Neurotoxicity Study (OECD 424)

 This study is designed to detect potential adverse effects of a substance on the nervous system.[14][15] Animals are administered the substance, and a battery of functional observational tests, motor activity measurements, and detailed neuropathological examinations are conducted.[14][15]

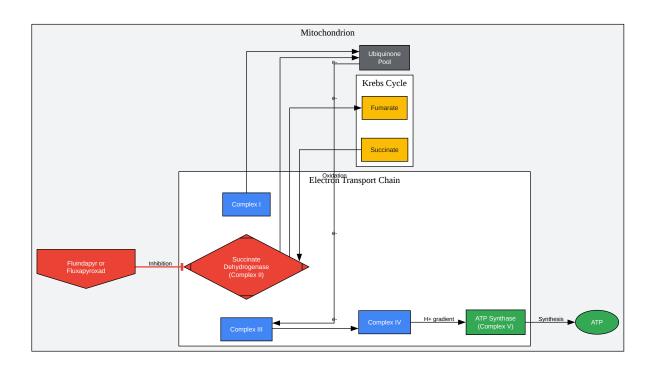
Mechanism of Action and Signaling Pathway

Both **fluindapyr** and fluxapyroxad are classified as succinate dehydrogenase inhibitors (SDHIs). Their primary mode of action is the disruption of mitochondrial respiration in fungi.

SDHI Mechanism of Action

SDHIs bind to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial electron transport chain.[16] This binding blocks the oxidation of succinate to fumarate in the Krebs cycle and prevents the transfer of electrons to the ubiquinone pool. The inhibition of this crucial enzymatic step leads to a depletion of cellular ATP, ultimately inhibiting fungal spore germination and mycelial growth.[16]





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Caption: Mechanism of action of SDHI fungicides.

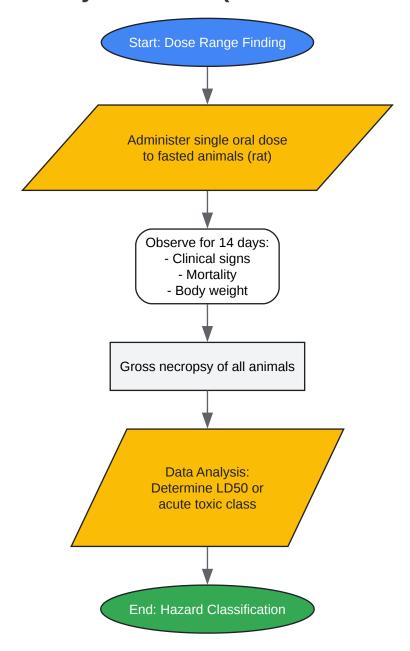
Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for key toxicological studies.





Acute Oral Toxicity Workflow (Based on OECD 423)

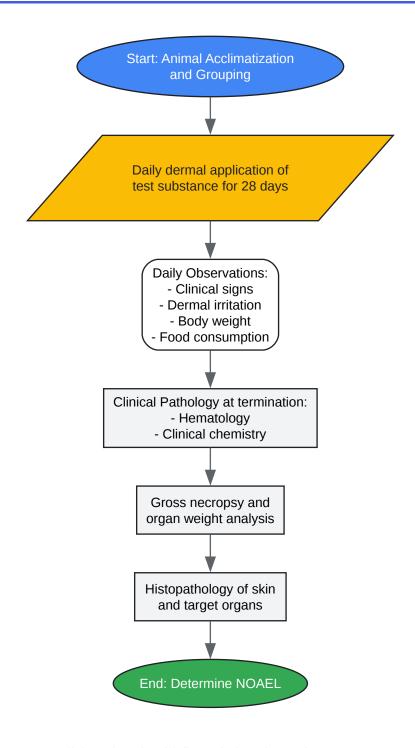


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Caption: Workflow for an acute oral toxicity study.

28-Day Repeated Dose Dermal Toxicity Workflow (Based on OECD 410)





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Caption: Workflow for a 28-day dermal toxicity study.

Conclusion

Fluindapyr and fluxapyroxad, both effective SDHI fungicides, exhibit low acute toxicity. Their chronic toxicity profiles show effects on the liver, with fluxapyroxad also affecting the thyroid in



rats. Neither compound is considered likely to be a human carcinogen, and they do not show increased susceptibility in developmental toxicity studies. However, **fluindapyr** has been noted to cause reproductive and offspring effects. In terms of ecotoxicity, both substances can be toxic to aquatic organisms, while they show low toxicity to honeybees. The choice between these compounds for specific applications may depend on a detailed risk assessment that considers the specific use pattern and potential for exposure to sensitive non-target organisms.

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